3-Oxopalmitoyl-CoA

Descripción general

Descripción

3-Oxopalmitoyl-CoA: is a derivative of coenzyme A, specifically the S-(3-oxopalmitoyl) derivative. It is a long-chain 3-oxo-fatty acyl-CoA and plays a significant role in various metabolic pathways, particularly in fatty acid metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Oxopalmitoyl-CoA can be synthesized through the enzymatic oxidation of palmitoyl-CoA. The process involves the use of specific enzymes such as acyl-CoA oxidase, which catalyzes the oxidation of palmitoyl-CoA to this compound .

Industrial Production Methods: Industrial production of this compound typically involves biotechnological methods using microorganisms like Escherichia coli and Saccharomyces cerevisiae. These microorganisms are genetically engineered to overexpress the necessary enzymes for the production of this compound .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-Oxopalmitoyl-CoA undergoes further oxidation to produce acetyl-CoA and myristoyl-CoA.

Reduction: It can be reduced to form palmitoyl-CoA.

Substitution: It can participate in substitution reactions where the 3-oxo group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Enzymes like acyl-CoA oxidase are commonly used.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

- Acetyl-CoA

- Myristoyl-CoA

- Palmitoyl-CoA

Aplicaciones Científicas De Investigación

Role in Fatty Acid Metabolism

3-Oxopalmitoyl-CoA is primarily involved in the mitochondrial β-oxidation pathway, where it acts as an intermediate in the breakdown of palmitic acid. This process is crucial for energy production in cells, particularly in tissues with high energy demands such as the heart and skeletal muscles. The conversion of fatty acids into acetyl-CoA through β-oxidation allows for entry into the citric acid cycle, facilitating ATP production.

Table 1: Comparison of Fatty Acid Metabolism Pathways Involving this compound

| Pathway | Description | Key Enzymes |

|---|---|---|

| Mitochondrial β-oxidation | Breaks down long-chain fatty acids for energy | Acyl-CoA dehydrogenase, enoyl-CoA hydratase |

| Peroxisomal β-oxidation | Similar to mitochondrial but for very long-chain fatty acids | Acyl-CoA oxidase |

| Ketogenesis | Converts excess acetyl-CoA into ketone bodies | HMG-CoA synthase |

Implications in Metabolic Disorders

Research indicates that alterations in the levels of acyl-CoAs, including this compound, are linked to various metabolic disorders such as obesity, diabetes, and cardiovascular diseases. For instance, increased levels of this compound can signify enhanced fatty acid oxidation, which may be beneficial in conditions like insulin resistance.

Case Study: Metabolic Profiling in Diabetes

In a study examining metabolic profiles in diabetic patients, elevated levels of this compound were associated with improved insulin sensitivity. This suggests that monitoring acyl-CoA levels could provide valuable biomarkers for metabolic health and disease progression .

Therapeutic Applications

The therapeutic potential of targeting this compound and related pathways has garnered attention in pharmacology. Compounds that modulate its levels could be developed to treat conditions like hyperlipidemia and metabolic syndrome.

Pharmacological Insights

Research has shown that pharmacological agents that enhance the activity of enzymes involved in the metabolism of this compound can lead to reduced lipid accumulation in liver cells, thus providing a strategy for managing non-alcoholic fatty liver disease (NAFLD) .

Nutritional Studies

Nutritional interventions that influence the levels of acyl-CoAs have been explored extensively. Diets rich in certain fatty acids can alter the concentration of this compound, impacting overall metabolism.

Impact of Dietary Fatty Acids

Studies have demonstrated that diets high in unsaturated fats can lead to increased β-oxidation rates and subsequently higher levels of this compound. This relationship underscores the importance of dietary composition on metabolic health .

Mecanismo De Acción

3-Oxopalmitoyl-CoA exerts its effects primarily through its role in the β-oxidation pathway. It is converted to acetyl-CoA and myristoyl-CoA by the action of specific enzymes. The acetyl-CoA produced enters the citric acid cycle, contributing to the production of ATP, which is the primary energy currency of the cell .

Comparación Con Compuestos Similares

- Palmitoyl-CoA

- 3-Oxopalmitic acid

- 3-Oxohexadecanoyl-CoA

Comparison:

- Palmitoyl-CoA: Unlike 3-oxopalmitoyl-CoA, palmitoyl-CoA does not have a keto group at the third position. It is a precursor in the synthesis of this compound .

- 3-Oxopalmitic acid: This compound is similar in structure but lacks the coenzyme A moiety, making it less reactive in enzymatic processes .

- 3-Oxohexadecanoyl-CoA: This compound is structurally similar but may differ in the length of the carbon chain or the position of the keto group .

This compound is unique due to its specific role in fatty acid metabolism and its involvement in various biochemical pathways .

Actividad Biológica

3-Oxopalmitoyl-CoA is an important intermediate in fatty acid metabolism, particularly in the context of mitochondrial β-oxidation. This compound plays a significant role in energy production and metabolic regulation, influencing various physiological and pathological processes.

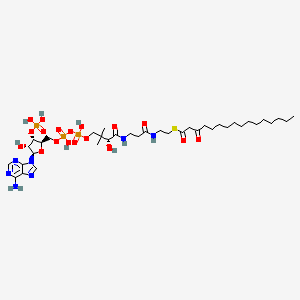

Chemical Structure and Properties

This compound (C37H64N7O18P3S) is a derivative of coenzyme A, characterized by the presence of a 3-oxopalmitoyl group. It is involved in the conversion of fatty acids into energy through β-oxidation pathways.

Metabolic Pathways Involving this compound

1. β-Oxidation Pathway:

- This compound is produced during the β-oxidation of palmitoyl-CoA, which involves several enzymatic steps:

- Role in Energy Production: This pathway is crucial for the generation of acetyl-CoA, which enters the citric acid cycle for ATP production.

2. Regulation of Fatty Acid Metabolism:

- The levels of this compound are tightly regulated by various factors, including malonyl-CoA, which inhibits carnitine palmitoyltransferase (CPT1), thereby regulating the entry of long-chain fatty acids into mitochondria . This regulation is essential during periods of high fatty acid synthesis to prevent excessive oxidation.

Biological Functions

1. Energy Homeostasis:

- This compound contributes to maintaining energy balance within cells by modulating fatty acid oxidation rates. Elevated levels can signal increased fatty acid availability and energy demands.

2. Influence on Insulin Secretion:

- In pancreatic β-cells, changes in acyl-CoA levels, including this compound, can affect insulin secretion mechanisms through modulation of protein kinase C (PKC) pathways and ion channel activities . This suggests a potential role in glucose metabolism and insulin sensitivity.

Case Studies and Research Findings

1. Metabolomic Profiling in Reproductive Health:

- A study on bull spermatozoa revealed significant alterations in fatty acid metabolism associated with astheno-oligozoospermia. Notably, dysregulation of metabolites such as this compound was linked to impaired sperm motility and concentration, highlighting its importance in reproductive health .

2. Role in Obesity and Metabolic Disorders:

- Research indicates that inhibition of enzymes involved in acyl-CoA metabolism, including those affecting this compound levels, may protect against obesity by enhancing energy expenditure . This suggests potential therapeutic targets for metabolic diseases.

Comparative Analysis of Related Compounds

| Compound | Molecular Formula | Role in Metabolism | Key Enzymes Involved |

|---|---|---|---|

| Palmitoyl-CoA | C16H31N7O17P3S | Precursor for β-oxidation | VLCAD, CPT1 |

| This compound | C37H64N7O18P3S | Intermediate in β-oxidation | Hydroxyacyl-CoA dehydrogenase |

| Myristoyl-CoA | C14H27N7O17P3S | Product of β-oxidation | Thiolase |

Propiedades

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxohexadecanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H64N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(45)20-28(47)66-19-18-39-27(46)16-17-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-24,26,30-32,36,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/t26-,30-,31-,32+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMPLXPCRJOSHL-BBECNAHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H64N7O18P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297136 | |

| Record name | Coenzyme A, S-(3-oxohexadecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1019.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34619-89-1 | |

| Record name | Coenzyme A, S-(3-oxohexadecanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34619-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Ketohexadecanoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034619891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coenzyme A, S-(3-oxohexadecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.